Product packaging for 3-Methyl-3-sulfanylbutan-2-ol(Cat. No.:CAS No. 63348-20-9)

3-Methyl-3-sulfanylbutan-2-ol

Cat. No.: B14503931
CAS No.: 63348-20-9
M. Wt: 120.22 g/mol
InChI Key: GYMWUDSTDNJVRB-UHFFFAOYSA-N
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Description

Despite a thorough search, specific data and applications for 3-Methyl-3-sulfanylbutan-2-ol could not be identified in the available scientific literature and chemical databases. The search results primarily detailed information on a closely related structural isomer, 3-Methyl-3-sulfanylbutan-1-ol (also known as 3-Mercapto-3-methylbutan-1-ol). This compound is a sulfur-containing flavorant noted for its "catty" or "roasty" aroma and is studied in contexts ranging from food science (found in Sauvignon Blanc wine and coffee) to ecology (as a component in cat urine for scent-marking) . The absence of data on the 2-ol isomer suggests it may be a novel or less common compound. Researchers are advised to verify the intended molecular structure and consult specialized chemical suppliers or synthesis databases for further information. This product is intended for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12OS B14503931 3-Methyl-3-sulfanylbutan-2-ol CAS No. 63348-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63348-20-9

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

3-methyl-3-sulfanylbutan-2-ol

InChI

InChI=1S/C5H12OS/c1-4(6)5(2,3)7/h4,6-7H,1-3H3

InChI Key

GYMWUDSTDNJVRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)S)O

Origin of Product

United States

Analytical Methodologies for the Characterization and Quantification of Sulfanylalkanols

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures of volatile and non-volatile compounds, enabling the individual analysis of sulfanylalkanols and their precursors. mdpi.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the leading techniques for this purpose. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiol Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile thiols. frontiersin.org For analytes to be suitable for GC analysis, they must be volatile and thermally stable. mdpi.com This technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, allowing for identification. unimi.itives-openscience.eu

The complexity of matrices like alcoholic beverages often requires multi-step extraction protocols or derivatization to improve the sensitivity and selectivity of GC-MS analysis. frontiersin.orgives-openscience.eunih.gov For instance, in the analysis of wine, GC-MS can be used to identify and quantify a range of volatile thiols at trace concentrations. scispace.comresearchgate.net Techniques such as heart-cutting multidimensional gas chromatography (H/C MDGC–MS) can further enhance separation and detection, as demonstrated in the qualitative screening of odorous volatile thiols in wine. acs.org

Table 1: Application of GC-MS in Volatile Thiol Analysis

Analytical Approach Target Compound(s) Matrix Key Findings Reference(s)
GC-MS after purification 4-mercapto-4-methylpentan-2-one, 3-mercaptohexan-1-ol, 3-mercapto-3-methylbutan-1-ol, etc. Sauvignon blanc wine Enabled simultaneous measurement of five volatile thiols from a 500 mL sample. scispace.com
H/C MDGC–MS/O Volatile thiols Red wine Developed method was effective for qualitative screening with good recovery for non-furan thiols (87–101%). acs.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Precursor Analysis

For non-volatile compounds, such as the cysteine and glutathione (B108866) precursors of sulfanylalkanols, high-performance liquid chromatography-mass spectrometry (HPLC-MS or LC-MS) is the method of choice. researchgate.netmdpi.com HPLC separates compounds in a liquid phase, making it ideal for polar, non-volatile, and thermally labile molecules that are unsuitable for GC analysis. nih.gov The coupling of HPLC with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the direct detection of these precursors with reduced sample preparation compared to GC-based methods. mdpi.com

The development of ultra-performance liquid chromatography (UPLC), a high-pressure form of HPLC, coupled with MS/MS has enabled the rapid and sensitive quantification of thiol precursors. frontiersin.orgwiley.com For example, a UPLC-MS/MS method was developed for the analysis of 3-mercaptohexan-1-ol (3SH) and its acetate (B1210297) (3SHA) in wine after derivatization, achieving low limits of detection and quantification. wiley.com Similarly, LC-MS/MS methods are crucial for identifying and quantifying new precursors, such as S-3-(hexan-1-ol)-γ-glutamyl-cysteine, advancing the understanding of thiol biogenesis in wine. dntb.gov.uauchile.cl

Enantioselective Multidimensional Gas Chromatography for Chiral Analysis (e.g., for 3-mercapto-2-methylpropanol)

Many sulfanylalkanols are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can possess significantly different sensory properties and odor thresholds. researchgate.netleffingwell.com Therefore, chiral analysis is essential for accurately assessing their contribution to aroma. Enantioselective multidimensional gas chromatography (MDGC) is a sophisticated technique used for this purpose. researchgate.netresearchgate.net

In MDGC, a specific portion of the eluate from a primary GC column is transferred ("heart-cut") to a second GC column with a different stationary phase, typically a chiral one. researchgate.net This allows for the separation of enantiomers that would otherwise co-elute. This technique, coupled with mass spectrometry, was used to analyze 3-mercapto-2-methylpropanol in red wine. researchgate.netresearchgate.net The study revealed that only the (R)-enantiomer was present, which has a much lower odor threshold (3-7 µg/L in water) compared to its (S)-enantiomer (35-40 µg/L in water). researchgate.netleffingwell.com

Extraction and Concentration Procedures

Due to their extremely low concentrations, analyzing sulfanylalkanols requires effective extraction and concentration from the sample matrix. mdpi.com Common techniques include solvent extraction and solid-phase microextraction (SPME). ives-openscience.eu

Solvent Extraction: Liquid-liquid extraction (LLE) uses an organic solvent, such as dichloromethane (B109758), to extract thiols from an aqueous sample. scispace.comwiley.com This method can be effective but may require large volumes of solvent and can co-extract interfering compounds. mdpi.comwiley.com To enhance selectivity, specific reagents can be employed. For example, p-hydroxymercuribenzoate (B1229956) (p-HMB) can reversibly bind to thiols, allowing them to be selectively extracted from a complex organic extract into an aqueous phase. The thiols are then released and re-extracted into a clean solvent for analysis. unimi.itscispace.com Another approach uses silver ions (Ag+), which have a high affinity for thiols, in solid-phase extraction cartridges to selectively retain and then elute the target compounds. mdpi.comacs.org

Solid-Phase Microextraction (SPME): SPME is a simple, rapid, and solvent-free technique that uses a fused silica (B1680970) fiber coated with a sorbent material to extract analytes from a liquid sample or its headspace. mdpi.comnih.gov The analytes are adsorbed onto the fiber and then thermally desorbed directly into the injector of a gas chromatograph. ives-openscience.eugoogle.com SPME combines sampling, isolation, and enrichment into a single step. elementlabsolutions.com The choice of fiber coating is critical for achieving selectivity. nih.gov SPME has been widely applied in the analysis of volatile compounds in food and beverages. mdpi.com For thiol analysis, on-fiber derivatization can be employed to enhance selectivity and sensitivity. researchgate.net

Table 2: Comparison of Extraction Techniques for Sulfanylalkanols

Technique Principle Advantages Disadvantages Reference(s)
Solvent Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. Widely applicable. Requires large solvent volumes, can be labor-intensive, potential for co-extraction of interferences. ives-openscience.euwiley.com
Selective Extraction (p-HMB) Reversible binding of thiols to an organomercurial compound. High selectivity for thiols. Use of highly toxic mercury compounds, lengthy procedures. mdpi.comscispace.com
Selective Extraction (Ag+) High affinity binding of thiols to silver ions on a solid phase. Avoids toxic mercury, commercially available cartridges. Can be complex with multiple clean-up steps. mdpi.comacs.org

Quantitative Analysis Methods

Accurate quantification is crucial for understanding the sensory impact of sulfanylalkanols. Isotope Dilution Assays (IDA), particularly Stable Isotope Dilution Assays (SIDA), are considered the gold standard for quantitative analysis in complex matrices due to their high accuracy and precision. dntb.gov.uanih.gov

This method involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard before any extraction or clean-up steps. mdpi.comwikipedia.org The labeled standard behaves almost identically to the native analyte throughout the analytical procedure, compensating for any analyte loss or matrix effects during sample preparation and analysis. mdpi.com The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric signal of the native compound to that of the labeled internal standard. nih.gov

SIDA has been successfully applied to quantify numerous sulfanylalkanols and their precursors in wine and other beverages. dntb.gov.uaoeno-one.eu For example, it is the method of choice for synthesizing labeled 3-methyl-3-sulfanylbutan-1-ol for use as a standard. wikipedia.org SIDA coupled with HPLC-MS/MS has been used to determine the individual diastereomers of 3-mercaptohexan-1-ol precursors in a single analysis. acs.org

Research on Derivatives, Analogs, and Stereoisomers of 3 Methyl 3 Sulfanylbutan 2 Ol

Synthesis and Characterization of Structural Analogs

The synthesis and characterization of structural analogs of 3-methyl-3-sulfanylbutan-2-ol are crucial for understanding structure-activity relationships, particularly concerning their aromatic properties. Researchers have developed various synthetic routes to obtain these compounds, allowing for detailed investigation of their chemical and sensory characteristics.

Mercaptoesters represent a class of derivatives where the hydroxyl group of a sulfanylalkanol is esterified. 3-Methyl-3-sulfanylbutyl acetate (B1210297), a notable example, is recognized for its sulfurous, tropical fruity, and green aroma. researchgate.net Its synthesis is typically achieved through the esterification of the corresponding alcohol, 3-mercapto-3-methylbutanol. A common laboratory-scale synthesis involves the reaction of 3-mercapto-3-methylbutanol with an acetylating agent such as acetyl chloride or acetic anhydride. For instance, a reported method involves reacting 3-mercapto-3-methylbutanol with acetyl chloride in a suitable solvent like dichloromethane (B109758) at a controlled temperature, yielding 3-methyl-3-sulfanylbutyl acetate with a high yield of 89.5%. researchgate.net

Table 1: Synthesis and Properties of 3-Methyl-3-sulfanylbutyl acetate

Property Value
IUPAC Name (3-methyl-3-sulfanylbutyl) acetate
CAS Number 50746-09-3
Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
Reported Synthesis Acetylation of 3-mercapto-3-methylbutanol with acetyl chloride in dichloromethane. researchgate.net
Reported Yield 89.5% researchgate.net

| Sensory Profile | Sulfurous, tropical fruity, green. researchgate.net |

The synthesis of various other sulfanylalkanols has been pursued to explore the impact of structural modifications on their properties. These compounds are often found in nature, contributing to the aroma of various foods and beverages.

2-Methyl-3-sulfanylbutan-1-ol: This compound is known to contribute an onion-like off-flavor in beer. researchgate.net Its formation has been linked to the reaction of 2,3-epoxy-3-methylbutanal with hydrogen sulfide (B99878), which forms an intermediate, 2-mercapto-3-hydroxy-3-methylbutanal. This intermediate is then converted to 2-methyl-3-sulfanylbutan-1-ol by yeast enzymes, specifically Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p). researchgate.net

3-Sulfanylpentan-1-ol: This thiol has been identified in hops, and its presence is attributed to the release from non-volatile precursors during the brewing process. acs.orgnih.gov The synthesis of its cysteine and glutathione (B108866) conjugate precursors, S-3-(1-hydroxylpentyl)cysteine and S-3-(1-hydroxylpentyl)glutathione, has been accomplished and these precursors were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). acs.orgnih.govnih.gov

3-Methyl-3-sulfanylhexan-1-ol: This tertiary thiol is a key component of human axillary sweat odor. wikipedia.orgnih.gov Its precursor has been identified as a Cys-Gly-(S)-conjugate, which is enzymatically cleaved by skin microflora to release the volatile thiol. chemicalbook.com The synthesis of this and related precursor molecules has been instrumental in understanding the biochemical pathways leading to body odor. chemicalbook.com

Table 2: Properties of Selected Sulfanylalkanols

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Precursor/Method Natural Occurrence/Significance
2-Methyl-3-sulfanylbutan-1-ol C5H12OS 120.21 Enzymatic reduction of 2-mercapto-3-hydroxy-3-methylbutanal by yeast. researchgate.net Onion-like off-flavor in beer. researchgate.net
3-Sulfanylpentan-1-ol C5H12OS 120.21 Released from cysteine and glutathione conjugates. acs.orgnih.gov Found in hops. acs.orgnih.gov

Sulfanylcarbonyls contain both a thiol and a carbonyl functional group. 3-Mercapto-2-butanone is a well-known flavor compound found in meat and meat products, formed through the Maillard reaction. chemicalbook.com It can be synthesized through various routes, including the reaction of an oxo-compound with sulfur or polysulfides and ammonia, or from 2,4,5-trimethyl-2-ethyl-3-thiazoline with butyl and subsequent hydrolysis. chemicalbook.comnih.gov A specific method involves the reaction with hydrogen sulfide and sodium carbonate in water at 0°C, which yields the product at 60%. nih.gov

Table 3: Synthesis and Properties of 3-Mercapto-2-butanone

Property Value
IUPAC Name 3-sulfanylbutan-2-one
CAS Number 40789-98-8
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
Reported Synthesis Reaction with hydrogen sulfide and sodium carbonate in water at 0°C. nih.gov
Reported Yield 60% nih.gov

| Natural Occurrence | Meat and meat products (formed via Maillard reaction). chemicalbook.com |

Stereochemical Studies and Enantiomeric Purity

The presence of chiral centers in this compound and its analogs means that they can exist as different stereoisomers. These stereoisomers can have distinct biological activities and sensory properties, making the study of their synthesis and perception a critical area of research.

The preparation of enantiomerically pure chiral compounds is of significant importance in the pharmaceutical and flavor industries. jocpr.com One of the most effective methods for resolving racemic mixtures of alcohols is through lipase-catalyzed kinetic resolution. nih.gov This technique utilizes the stereoselectivity of lipases to preferentially acylate or hydrolyze one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. nih.gov

Lipases, such as those from Pseudomonas cepacia and Candida antarctica, are widely used for these transformations due to their high enantioselectivity and stability in organic solvents. polimi.itresearchgate.net The kinetic resolution process can be applied to a wide range of alcohols, and the efficiency of the resolution is often quantified by the enantiomeric ratio (E), with high E values indicating excellent separation. polimi.it While direct lipase-catalyzed kinetic resolution of this compound is not extensively documented in the provided search results, this technique has been successfully applied to a variety of other chiral alcohols, demonstrating its potential for the resolution of sulfanylalkanols and their derivatives. nih.govpolimi.itresearchgate.net

The stereochemistry of sulfanylalkanols can have a dramatic effect on their sensory perception, including both the odor quality and the odor threshold.

3-Mercapto-2-methylpropanol: For this compound, both enantiomers are described as having a "broth and sweat" odor. leffingwell.comebi.ac.uk However, their odor thresholds are significantly different. The (R)-enantiomer has a much lower odor threshold (3-7 µg/L in water) compared to the (S)-enantiomer (35-40 µg/L in water), making the (R)-form approximately six to ten times more potent. leffingwell.com In some wines, only the (R)-enantiomer has been detected. leffingwell.com

3-Methyl-3-sulfanylhexan-1-ol: The enantiomers of this compound exhibit distinct odor qualities. The (S)-enantiomer is described as having a "sweat and onion-like" aroma, which is characteristic of human axillary sweat where it is the major enantiomer. wikipedia.orgresearchgate.net In contrast, the (R)-enantiomer is perceived as "fruity and grapefruit-like". wikipedia.orgresearchgate.net This stark difference highlights the importance of stereochemistry in determining the sensory profile of a molecule.

Table 4: Sensory Properties of Selected Sulfanylalkanol Stereoisomers

Compound Stereoisomer Odor Description Odor Threshold (in water)
3-Mercapto-2-methylpropanol (R) Broth and sweat leffingwell.comebi.ac.uk 3-7 µg/L leffingwell.com
3-Mercapto-2-methylpropanol (S) Broth and sweat leffingwell.comebi.ac.uk 35-40 µg/L leffingwell.com
3-Methyl-3-sulfanylhexan-1-ol (S) Sweat and onion-like wikipedia.orgresearchgate.net Not specified

An Examination of this compound: Advanced Research Applications and Future Perspectives

The chemical compound this compound, a bifunctional molecule containing both a tertiary thiol group and a secondary alcohol group, represents a structure of potential interest in various scientific domains. However, a review of current scientific literature indicates that this specific isomer has not been the subject of extensive, targeted research. Much of the available information focuses on its structural isomer, 3-Methyl-3-sulfanylbutan-1-ol, which is well-documented as a potent aroma compound. This article will adhere to a strict outline focusing on the advanced research applications and future perspectives for this compound, extrapolating from the known chemistry of its functional groups while clearly noting the absence of specific data for the compound itself.

Advanced Research Applications and Future Perspectives

While detailed research on 3-Methyl-3-sulfanylbutan-2-ol is limited, its structure suggests several avenues for future scientific exploration, from organic synthesis to materials science and biological investigation.

Molecules that possess multiple, distinct functional groups, such as this compound, are valuable as building blocks in organic synthesis. The presence of both a nucleophilic thiol and a secondary alcohol allows for selective, stepwise reactions to construct more complex molecular architectures.

The thiol (-SH) group can undergo a variety of transformations, including:

Oxidation: To form disulfides, which can act as reversible covalent linkages.

Alkylation: To form thioethers.

Thiol-ene and Thiol-yne "Click" Reactions: Efficient and high-yielding reactions to link molecules together.

The secondary alcohol (-OH) group can be used for:

Esterification: To form esters.

Etherification: To form ethers.

Oxidation: To produce the corresponding ketone, 3-methyl-3-sulfanylbutan-2-one.

The differential reactivity of these two groups allows one to be protected while the other is reacted, enabling precise control over the synthesis of target molecules. While general principles of organic synthesis support this potential, specific examples utilizing this compound as a building block are not prominently featured in current literature.

The incorporation of thiol groups into polymer chains can impart unique and desirable properties to materials. Thiol-functionalized polymers are an active area of research, with applications ranging from self-healing materials and adhesives to drug delivery systems and heavy metal adsorbents.

Future research could explore the use of this compound as a monomer or a modifying agent for polymers. The thiol group could be used to:

Cross-link polymer chains: Forming disulfide bonds to create robust networks.

Functionalize surfaces: Grafting the molecule onto a polymer backbone to alter surface properties like hydrophilicity or to provide sites for further conjugation.

Create responsive materials: The redox-sensitive nature of the thiol/disulfide group can be exploited to create materials that change their properties in response to specific stimuli. chemicalbook.com

While the potential exists, the application of this compound in materials science remains a prospective field awaiting investigation.

The thiol group is known to participate in various catalytic processes. Its reactivity may allow molecules like 3-sulfanylbutan-2-ol and its derivatives to act as catalysts or co-catalysts in certain chemical reactions. made-in-china.com For instance, thiols can act as hydrogen donors, participate in redox cycles, or serve as ligands for metal catalysts. The potential catalytic activity of this compound is plausible but remains an unexplored area of research.

The metabolic pathways of small organic molecules are fundamental to understanding their roles in biological systems. For alcohols, metabolism often proceeds via oxidation, catalyzed by enzymes such as alcohol dehydrogenases, to form aldehydes or ketones, which are then further metabolized to carboxylic acids. nih.govlibretexts.orgwikipedia.org

In contrast to the extensive knowledge of its isomer, 3-Methyl-3-sulfanylbutan-1-ol—which is known to be formed in cat urine via the enzymatic degradation of the amino acid felinine (B1672332)—the biosynthetic and degradation pathways for this compound are not documented. wikipedia.org Future research in microbial or plant biochemistry could potentially uncover organisms that produce this isomer and elucidate the specific enzymatic machinery involved in its formation and breakdown.

Table 1: Research Focus on this compound vs. a Related Isomer

Research AreaThis compound (Subject of this Article)3-Methyl-3-sulfanylbutan-1-ol (A Well-Studied Isomer)
Organic Synthesis Potential building block; specific applications not documented.Synthesis pathways are well-established. wikipedia.org
Materials Science Hypothetical use in thiol-functionalized polymers; no specific studies found.Not a primary focus of its research.
Catalysis Potential catalytic activity of thiol group is plausible but unconfirmed.Not known for catalytic applications.
Biosynthesis Pathway Unknown.Known to be a degradation product of felinine in cats. wikipedia.org
Biological Role Undetermined.Known as a key aroma compound and a semiochemical (pheromone). wikipedia.org

The biological function of a specific secondary metabolite can only be determined through targeted investigation. While its isomer, 3-Methyl-3-sulfanylbutan-1-ol, acts as a significant aroma compound in foods like coffee and wine and as a semiochemical in felines, the biological role of this compound is entirely unknown. wikipedia.org

Future research could involve screening for its presence in various natural sources, from microorganisms to plants and animals. If identified, further studies would be required to understand its function, which could range from a metabolic byproduct with no specific role to a critical signaling molecule, a defense compound, or a pheromone. Without such dedicated research, its role in the biological world remains a matter of speculation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 3-Methyl-3-sulfanylbutan-2-ol, and how should data be interpreted?

  • Methodology : Use 1H and 13C NMR spectroscopy to identify the thiol (-SH) and hydroxyl (-OH) groups, as well as the methyl branching. For example, the thiol proton typically appears as a broad singlet near δ 1.3–1.6 ppm in CDCl3. Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak (m/z 120.213) and fragmentation patterns. Infrared (IR) spectroscopy helps detect S-H (2500–2600 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.
  • Data Interpretation : Compare spectra with structurally similar compounds, such as 3-Mercapto-3-methylbutanol, which shares analogous functional groups . For unresolved peaks, 2D NMR (e.g., COSY, HSQC) can clarify spin-spin coupling and carbon-proton correlations .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodology :

  • Thiol-ene Reaction : React 3-methyl-2-buten-2-ol with hydrogen sulfide (H2S) under acidic catalysis to add the thiol group across the double bond.
  • Nucleophilic Substitution : Use tert-butyl disulfide derivatives with a hydroxyl-containing precursor, followed by reduction to the thiol.
    • Optimization : Reaction yields depend on temperature control (20–40°C) and inert atmospheres (N2/Ar) to prevent oxidation of the thiol group. Catalysts like BF3·Et2O may enhance regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

  • Analysis Framework :

  • Variable Screening : Compare catalyst systems (e.g., Lewis acids vs. Brønsted acids), solvent polarity, and reagent purity. For instance, trace moisture in H2S can reduce yields by promoting side reactions.
  • Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and identify rate-limiting steps.
    • Case Study : In transmetallation reactions for analogous alcohols, tributyltin intermediates improved regioselectivity by stabilizing transition states . Apply similar mechanistic insights to optimize thiol-ene pathways.

Q. What are the key challenges in analyzing the stability of this compound under varying storage conditions?

  • Degradation Pathways : The thiol group is prone to oxidation, forming disulfide dimers. Hydroxyl groups may also participate in esterification or etherification under acidic/basic conditions.
  • Mitigation Strategies :

ConditionStability MeasureReference
Ambient AirRapid oxidation (use inert gas storage)
Light ExposureUV-induced degradation (store in amber glass)
TemperatureStable at ≤4°C; degradation >25°C
  • Analytical Validation : Monitor purity via HPLC with UV detection (λ = 210–230 nm for thiols) and confirm disulfide formation via LC-MS .

Q. How does the electronic environment of this compound influence its reactivity in catalytic systems?

  • Mechanistic Insights :

  • Thiol Coordination : The sulfur lone pairs can act as Lewis bases, binding to metal catalysts (e.g., Pd, Cu) in coupling reactions. Steric hindrance from the methyl groups may reduce catalytic efficiency.
  • Acid-Base Behavior : The hydroxyl group (pKa ~16–18) and thiol (pKa ~10–12) enable pH-dependent reactivity. In basic media, deprotonated thiolate ions participate in nucleophilic substitutions.
    • Experimental Design : Use DFT calculations to model transition states and optimize ligand-metal interactions. Compare with spectroscopic data (e.g., XPS for metal-thiol binding) .

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